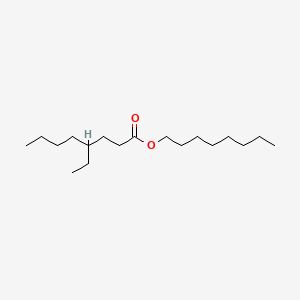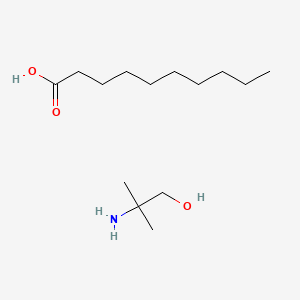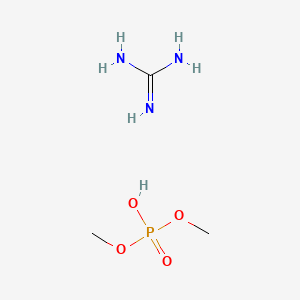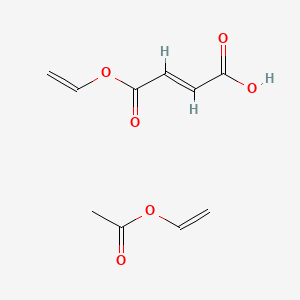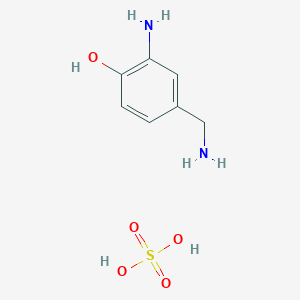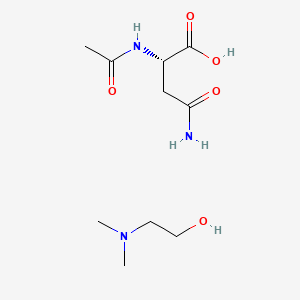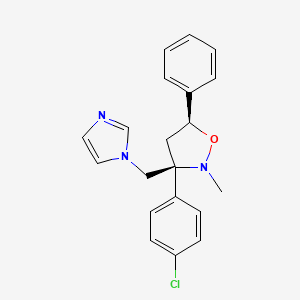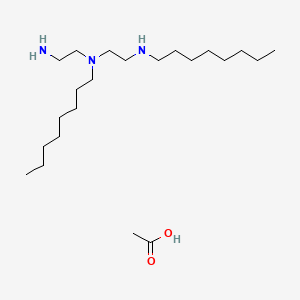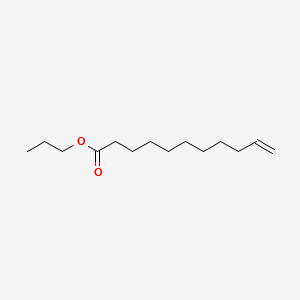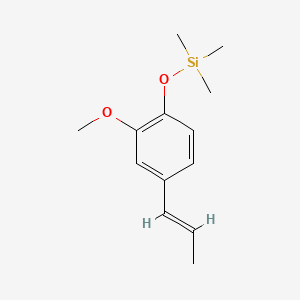
Silane, (2-methoxy-4-propenylphenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- is a chemical compound with the molecular formula C13H20O2Si and a molecular weight of 236.3822 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- typically involves the reaction of isoeugenol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isoeugenol and trimethylsilanol.
Scientific Research Applications
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites on the molecule. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- can be compared with other similar compounds such as:
Silane, (2-methoxyphenyl)trimethyl-: This compound has a similar structure but lacks the propenyl group, which affects its reactivity and applications.
Silane, (4-methoxyphenyl)trimethyl-: This compound has the methoxy group in a different position, leading to different chemical properties and uses.
The uniqueness of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for various specialized applications.
Properties
CAS No. |
6689-41-4 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-6-7-11-8-9-12(13(10-11)14-2)15-16(3,4)5/h6-10H,1-5H3/b7-6+ |
InChI Key |
FXUZMKVABCZGAX-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


